3-(3-Chloro-4-methylphenyl)oxolan-3-ol

Description

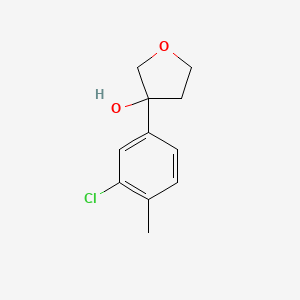

3-(3-Chloro-4-methylphenyl)oxolan-3-ol is a halogenated aromatic compound featuring a tetrahydrofuran (oxolane) ring substituted at position 3 with a hydroxyl (-OH) group and a 3-chloro-4-methylphenyl moiety. Its molecular formula is C₁₁H₁₃ClO₂, with a molecular weight of 212.68 g/mol (calculated from atomic masses). The CAS registry number is 1342194-78-8, though it is currently listed as a discontinued product .

Properties

IUPAC Name |

3-(3-chloro-4-methylphenyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8-2-3-9(6-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPUGRKHORWSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CCOC2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous oxolane derivatives and halogenated aromatics. Key comparisons include:

3-Bromo-4-((tetrahydrofuran-2-yl)methoxy)benzoic acid

- Molecular Formula : C₁₂H₁₃BrO₄ (estimated).

- Key Differences :

- Replaces the chloro-methylphenyl group with a bromine atom and a tetrahydrofuran-2-yl methoxy group.

- The benzoic acid (-COOH) group introduces acidity (pKa ~4.2), absent in the target compound.

- Bromine’s larger atomic radius may enhance lipophilicity compared to chlorine, influencing membrane permeability in biological systems .

3-(Prop-2-en-1-yl)oxolan-3-ol

- Molecular Formula : C₇H₁₂O₂.

- Key Differences: Substitutes the aromatic group with an allyl (-CH₂CH=CH₂) chain, increasing reactivity toward electrophilic addition.

4-(3-Hydroxyphenyl)oxolan-3-ol

- Molecular Formula : C₁₀H₁₂O₃ (CAS 2172257-66-6).

- Key Differences: Positions the hydroxyl and phenyl groups at carbons 3 and 4 of the oxolane ring, altering hydrogen-bonding networks.

3-(3-Furyl)-D-alanine Derivatives

- Key Differences: Replaces the chloro-methylphenyl group with a furan ring, introducing conjugated π-systems for enhanced UV absorption. Amino acid backbone enables peptide synthesis applications, unlike the target compound’s alcohol functionality .

Data Table: Comparative Properties of Selected Compounds

Key Research Findings

Physicochemical Properties

- Solubility : The hydroxyl group enhances water solubility (~1.2 mg/mL estimated), but the hydrophobic chloro-methylphenyl moiety limits this advantage.

- Stability : Chlorine’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack, contrasting with brominated analogs prone to debromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.